3-(Chlorodimethylsilyl)propyl methacrylate
Overview
Description
3-(Chlorodimethylsilyl)propyl methacrylate is a chemical compound with the molecular formula C9H17ClO2Si. It is a colorless to almost colorless clear liquid under standard conditions of temperature and pressure . This compound is primarily used as a monomer in the production of various polymeric materials and as a coupling agent in surface modification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chlorodimethylsilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(chlorodimethylsilyl)propyl alcohol. The reaction typically involves the use of a catalyst such as a strong acid (e.g., sulfuric acid) to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodimethylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methacrylic acid and 3-(chlorodimethylsilyl)propyl alcohol.
Polymerization: It can undergo free radical polymerization to form polymeric materials.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Methacrylic acid and 3-(chlorodimethylsilyl)propyl alcohol.
Polymerization: Poly(this compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chlorodimethylsilyl)propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymeric materials with unique properties.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Chlorodimethylsilyl)propyl methacrylate primarily involves its ability to undergo polymerization and surface modification reactions. The methacrylate group allows for free radical polymerization, forming polymeric chains. The chlorodimethylsilyl group facilitates coupling reactions with various substrates, enhancing adhesion and compatibility .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains methoxy groups instead of chlorine.
3-(Methacryloyloxypropyl)dimethylchlorosilane: Similar in structure but with different functional groups.
Uniqueness
3-(Chlorodimethylsilyl)propyl methacrylate is unique due to its combination of methacrylate and chlorodimethylsilyl groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in polymerization and surface modification processes, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXCDUCLYWRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884655 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24636-31-5 | |
Record name | (Methacryloxypropyl)dimethylchlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24636-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorodimethylsilyl)propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Chlorodimethylsilyl)propyl methacrylate interact with materials like silica and what are the downstream applications of this interaction?
A1: this compound can be used to modify the surface of silica nanoparticles. The silicon-chlorine bond readily reacts with hydroxyl groups present on the silica surface, forming a covalent Si-O-Si linkage. [, , ] This process, known as silanization, effectively attaches the methacrylate group to the silica surface. The presence of the methacrylate group allows for further functionalization or polymerization reactions to occur directly from the silica surface.
Q2: How does the presence of this compound impact the kinetics of polymerization reactions like RAFT polymerization?
A2: Research suggests that the presence of this compound modified silica nanoparticles can influence the kinetics of RAFT polymerization. [] While the exact impact depends on factors like nanoparticle loading and surface modification, some key observations have been made:
- Molecular Weight: For free polymer chains, the molecular weight increased with nanoparticle loading up to a certain point and then decreased. [] This suggests an optimal loading level for maximizing molecular weight.
- Polydispersity Index (PDI): The PDI values of the synthesized polymers increased with increasing nanoparticle content, indicating a broader molecular weight distribution. []
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